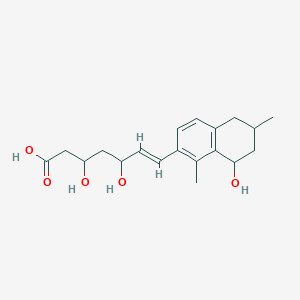

(E)-3,5-dihydroxy-7-(8-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)hept-6-enoic acid

Description

Colletruncoic acid is a unique meroterpenoid compound isolated from the fungus Colletotrichum truncatum. This compound has garnered interest due to its unprecedented skeleton for a fungal polyketide and its potential bioactive properties .

Properties

CAS No. |

104993-01-3 |

|---|---|

Molecular Formula |

C19H26O5 |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

(E)-3,5-dihydroxy-7-(8-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)hept-6-enoic acid |

InChI |

InChI=1S/C19H26O5/c1-11-7-14-4-3-13(12(2)19(14)17(22)8-11)5-6-15(20)9-16(21)10-18(23)24/h3-6,11,15-17,20-22H,7-10H2,1-2H3,(H,23,24)/b6-5+ |

InChI Key |

KYDBWGRCKWMGOO-AATRIKPKSA-N |

SMILES |

CC1CC(C2=C(C1)C=CC(=C2C)C=CC(CC(CC(=O)O)O)O)O |

Isomeric SMILES |

CC1CC(C2=C(C1)C=CC(=C2C)/C=C/C(CC(CC(=O)O)O)O)O |

Canonical SMILES |

CC1CC(C2=C(C1)C=CC(=C2C)C=CC(CC(CC(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Colletruncoic acid is typically isolated from the cultured broth of the fungus Colletotrichum truncatum. The isolation process involves culturing the fungus in a suitable medium, followed by extraction and purification using chromatographic techniques . The absolute structure of colletruncoic acid was established using a combination of spectroscopic methods, including nuclear magnetic resonance (NMR) and single-crystal X-ray diffraction analysis .

Chemical Reactions Analysis

Colletruncoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of colletruncoic acid can lead to the formation of corresponding ketones or carboxylic acids .

Scientific Research Applications

Colletruncoic acid has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying the biosynthesis of fungal polyketides. In biology, it is used to investigate the pathogenic mechanisms of Colletotrichum truncatum, a soybean pathogen . In medicine, colletruncoic acid and its derivatives are being explored for their potential antimicrobial and anticancer properties .

Mechanism of Action

The mechanism of action of colletruncoic acid involves its interaction with specific molecular targets and pathways within the fungal cells. It is believed to interfere with the biosynthesis of essential cellular components, leading to the inhibition of fungal growth and proliferation. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that colletruncoic acid may disrupt the synthesis of fungal cell walls and membranes .

Comparison with Similar Compounds

Colletruncoic acid is unique among fungal polyketides due to its distinct meroterpenoid skeleton. Similar compounds include colletotric acid, which is also isolated from Colletotrichum species and exhibits antimicrobial properties . Other related compounds include various sesquiterpenes and polyketides produced by different fungal species . The uniqueness of colletruncoic acid lies in its specific structural features and bioactive potential, which distinguish it from other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.